2,6-Difluoro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

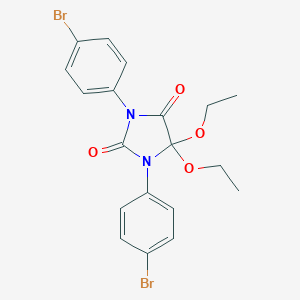

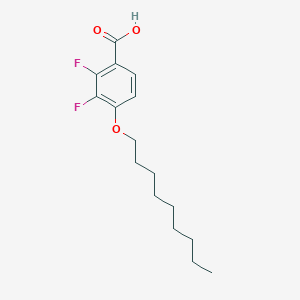

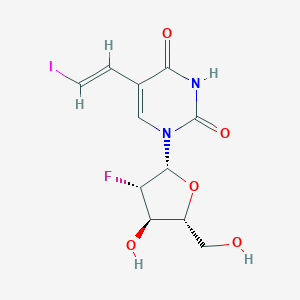

2,6-Difluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10F2O . It is used in various chemical reactions and has several properties that make it useful in different applications .

Synthesis Analysis

The synthesis of compounds similar to 2,6-Difluoro-4’-methylbenzophenone has been described in the literature . The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate is described .Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4’-methylbenzophenone can be analyzed using various techniques. The compound has a molecular weight of 218.23 g/mol .Chemical Reactions Analysis

The chemical reactions involving 2,6-Difluoro-4’-methylbenzophenone are complex and can involve various mechanisms . For example, the molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-4’-methylbenzophenone can be analyzed using various techniques. For example, the compound has a molecular weight of 218.23 g/mol .Scientific Research Applications

Pharmaceutical Research: Toxicological Evaluation

2,6-Difluoro-4’-methylbenzophenone has been evaluated for its toxicological profile, which is crucial in the development of new pharmaceuticals. The compound’s metabolism, genotoxicity, and potential estrogenic effects are studied to ensure safety and efficacy in drug formulations .

Molecular Docking and Allosteric Inhibition

This compound plays a significant role in molecular docking studies, particularly in the context of allosteric inhibition. Its structural motif is important for the inhibition of FtsZ, a protein essential for bacterial cell division, which is a promising target for developing new antibacterial agents .

Analytical Chemistry: Multi-Analyte Quantification

In analytical chemistry, 2,6-Difluoro-4’-methylbenzophenone is used for the rapid quantification of multiple analytes. This application is vital for ensuring the quality and safety of various products, including pharmaceuticals and food items .

Material Science: Development of Photoactive Materials

The compound’s derivatives have been synthesized and characterized for their photoactive properties. These materials are explored for applications in advanced sensors, drug delivery, data storage, and molecular switches, leveraging the compound’s ability to undergo structural reorganization upon light exposure .

Chemical Synthesis: Intermediate for Special Chemicals

As a chemical intermediate, 2,6-Difluoro-4’-methylbenzophenone is utilized in the synthesis of specialized chemicals. Its unique properties make it a valuable component in various chemical reactions, contributing to the production of complex molecules.

Environmental Science: Hazard and Precautionary Studies

The environmental impact and safety measures related to the handling and usage of 2,6-Difluoro-4’-methylbenzophenone are studied extensively. This includes understanding its hazard statements, precautionary statements, and safe storage conditions to prevent environmental contamination .

Safety and Hazards

Future Directions

The future directions of research on 2,6-Difluoro-4’-methylbenzophenone could involve further investigation of its photoactive properties . Additionally, changing the carboxamide functional group of 3-alkyloxybenzophenone and 3-alkyloxy-2,6-difluorobenzophenone to a benzohydroxamic acid or benzohydrazide led to inactive compounds, confirming the importance of the carboxamide group .

properties

IUPAC Name |

(2,6-difluorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCROCNITUXEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382032 |

Source

|

| Record name | 4'-Methyl-2,6-difluorobenzophnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4'-methylbenzophenone | |

CAS RN |

122041-25-2 |

Source

|

| Record name | 4'-Methyl-2,6-difluorobenzophnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)